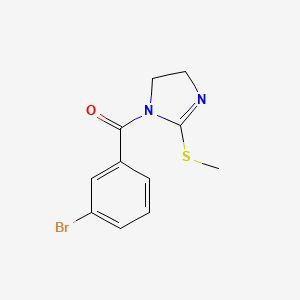
(3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C11H11BrN2OS and its molecular weight is 299.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone , also known by its chemical structure C11H11BrN2OS, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound involves several steps, typically including the reaction of 3-bromobenzoyl chloride with 2-(methylthio)-4,5-dihydro-1H-imidazole under controlled conditions. The resulting product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the imidazole scaffold. Specifically, derivatives of 4,5-dihydro-1H-imidazole have shown significant cytotoxic activity against various cancer cell lines. For instance, compounds similar to this compound exhibited IC50 values ranging from 2.43μM to 14.65μM against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
The mechanisms through which these compounds exert their effects include:
- Microtubule Destabilization : Some studies indicate that imidazole derivatives can disrupt microtubule assembly, leading to apoptosis in cancer cells. For example, compounds have been shown to inhibit microtubule assembly by approximately 40.76%−52.03% at concentrations around 20μM .
- Caspase Activation : Apoptosis-inducing properties have also been observed, with significant enhancement in caspase-3 activity noted at higher concentrations (up to 1.57 times increase at 10μM) .
Antimicrobial Activity
In addition to anticancer properties, imidazole derivatives have demonstrated antimicrobial activity. Research indicates that certain compounds within this class can inhibit bacterial growth and show effectiveness against various pathogens . This broad-spectrum antimicrobial effect is attributed to their ability to interfere with microbial cell wall synthesis and function.
Data Summary
Case Studies
Several case studies have been conducted on related compounds that emphasize the significance of the imidazole ring in biological activity:
- Breast Cancer Study : In a study evaluating the effects of various imidazole derivatives on breast cancer cells, it was found that modifications on the imidazole ring significantly affected cytotoxicity and apoptosis induction .
- Antimicrobial Evaluation : A separate study assessed the antimicrobial efficacy of imidazole derivatives against common bacterial strains, demonstrating promising results that suggest potential therapeutic applications in infectious diseases .
Eigenschaften
IUPAC Name |
(3-bromophenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2OS/c1-16-11-13-5-6-14(11)10(15)8-3-2-4-9(12)7-8/h2-4,7H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMQSTIEDMNZRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1C(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














